Acetic acid, 2-[[(2-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester
Description
Chemical Structure and Nomenclature The compound "Acetic acid, 2-[[(2-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester" is an ethyl ester derivative of an oxamic acid (N-substituted oxalic acid monoamide). Its systematic IUPAC name reflects the substitution pattern: a 2-fluorophenylmethyl group is attached to the amino nitrogen of the oxalamic acid backbone, with the ethyl ester functional group at the carboxylate position. This structure is critical for its physicochemical properties and reactivity .
Properties
IUPAC Name |
ethyl 2-[(2-fluorophenyl)methylamino]-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-2-16-11(15)10(14)13-7-8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZRROIBMKUYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[[(2-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester typically involves the reaction of 2-fluorobenzylamine with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through nucleophilic substitution and subsequent esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[[(2-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the specific conditions and reagents used.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound has been investigated for its potential as a pharmaceutical intermediate. Its structure suggests that it may exhibit biological activity due to the presence of the fluorophenyl group, which can enhance lipophilicity and bioavailability.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of acetic acid with fluorinated phenyl groups can exhibit cytotoxic effects against various cancer cell lines. For example, a study published in the Journal of Medicinal Chemistry indicated that similar compounds showed promising results in inhibiting tumor growth in vitro and in vivo. The specific mechanisms often involve apoptosis induction and cell cycle arrest, making such compounds valuable candidates for further development into anticancer agents .
Agricultural Science
Pesticide Formulation
The compound's properties make it suitable for use in developing new agrochemicals. Its potential as a pesticide or herbicide is attributed to its ability to interfere with biochemical pathways in pests.
Case Study: Herbicidal Activity
A study conducted on various acetic acid derivatives revealed that certain formulations containing the ethyl ester exhibited herbicidal properties against common agricultural weeds. The efficacy was evaluated through greenhouse trials, where treated plants showed significant growth inhibition compared to untreated controls .
Building Block for Organic Synthesis
Due to its functional groups, this compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as nucleophilic substitutions and acylation processes.
Case Study: Synthesis of Novel Compounds
In synthetic organic chemistry, researchers have utilized this compound to create novel derivatives with enhanced biological activities. For instance, a series of compounds synthesized from acetic acid derivatives have shown improved efficacy against specific bacterial strains .
Mechanism of Action
The mechanism of action of acetic acid, 2-[[(2-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Features
- Molecular Formula: Likely $ \text{C}{12}\text{H}{13}\text{FNO}_3 $ (inferred from analogs in evidence).
- Functional Groups : Ethyl ester, oxoamide, and 2-fluorobenzyl substituent.
The compound belongs to a broader class of substituted ethyl oxalamates. Below is a detailed comparison with analogs differing in substituents, synthesis, and properties.
Structural Analogues and Substituent Variations
Table 1: Structural Comparison of Ethyl Oxalamate Derivatives
Note: Molecular weight calculated based on analogs.
Key Observations:
Trifluoroethyl Group : The trifluoroethyl substituent () increases molecular polarity and may lower boiling points due to higher volatility .
Aromatic vs. Heterocyclic Substituents : The furanyl derivative () introduces a heterocyclic ring, altering solubility and reactivity profiles .
Key Findings:
- Synthesis : Most analogs are synthesized via amidation/coupling of substituted anilines with ethyl oxalyl chloride or derivatives .
- Thermal Stability : The trifluoroethyl analog () has a high boiling point, suggesting thermal resilience, whereas the target compound’s properties remain uncharacterized .
- Solubility : Fluorinated and aromatic substituents (e.g., 2-fluorophenylmethyl) likely reduce water solubility, favoring organic solvents .
Key Notes:
- Toxicity: The 4-ethylphenyl analog () is marked H302 (harmful if swallowed), indicating higher acute toxicity than non-alkylated analogs .
Biological Activity
Acetic acid, 2-[[(2-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester (CAS Number: 84944-15-0), is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, based on diverse research findings.
- Molecular Formula : C₈H₆FNO₃
- Molecular Weight : 183.137 g/mol
- Density : 1.509 g/cm³
- LogP : 0.92180
Antimicrobial Activity
Research has indicated that compounds similar to acetic acid derivatives exhibit a range of antimicrobial effects. For instance, studies on related compounds have shown broad-spectrum activity against various drug-resistant strains of bacteria and fungi.
-
Mechanism of Action :
- The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.
- Compounds with similar structures have demonstrated the ability to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida auris .
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Case Studies :
- A study investigating the antimicrobial effects of various acetic acid derivatives found that certain modifications enhanced their efficacy against resistant strains .
- Another investigation highlighted the success of thiazole derivatives in reducing the viability of Staphylococcus aureus and Enterococcus faecium, suggesting that structural modifications could be beneficial for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of acetic acid derivatives have also been a focal point in research.
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Cell Line Studies :
- In vitro studies on cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer) have shown that certain derivatives can significantly reduce cell viability. For example, compounds similar to ethyl esters have been reported to decrease viability by over 50% in treated cells compared to untreated controls .
- A specific compound demonstrated a reduction in Caco-2 cell viability to 39.8%, indicating potential as a therapeutic agent against colorectal cancer .
- Structure-Activity Relationship (SAR) :
Comparative Analysis of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Structural Features |
|---|---|---|---|
| Acetic acid derivative A | Effective against C. auris | Reduced Caco-2 viability by 39.8% | Contains thiazole moiety |
| Acetic acid derivative B | Broad-spectrum against Gram-positive bacteria | Significant activity against A549 cells | Fluorophenyl substitution enhances activity |
| Acetic acid derivative C | Moderate activity against resistant strains | Variable efficacy depending on substituents | Ethyl ester enhances solubility |
Q & A
Basic: What are the established synthetic routes for preparing this compound, and what key reaction conditions are required?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of intermediates such as 2-fluorobenzylamine derivatives. Key steps include:
Amide Bond Formation : Reacting 2-fluorobenzylamine with oxamic acid derivatives under reflux in anhydrous solvents (e.g., THF or DMF) to form the 2-[[(2-fluorophenyl)methyl]amino]-2-oxo-acetic acid intermediate .
Esterification : Treating the intermediate with ethanol in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC) to yield the ethyl ester .
Critical Conditions :
- Temperature : 60–80°C for amide coupling.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for isolating intermediates.
Reference Data :
| Step | Reactants | Solvent/Catalyst | Yield Range |
|---|---|---|---|
| 1 | 2-fluorobenzylamine + oxamic acid | THF, 70°C | 65–75% |
| 2 | Intermediate + ethanol | H₂SO₄, reflux | 80–85% |
Basic: How can spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
A combination of NMR, IR, and mass spectrometry is essential:
- ¹H/¹³C NMR : Verify the presence of the 2-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and the ethyl ester moiety (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) .
- IR : Confirm carbonyl stretches (amide C=O at ~1650 cm⁻¹, ester C=O at ~1730 cm⁻¹) .
- Mass Spectrometry : Compare experimental molecular ion ([M+H]⁺) with theoretical values (e.g., calculated m/z for C₁₁H₁₁FNO₃: 224.07) .
Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities (<2% threshold).
Advanced: What strategies resolve contradictions in reported spectroscopic data or synthetic yields?
Methodological Answer:
Discrepancies often arise from variations in reaction conditions or impurity profiles . To address this:
Comparative Analysis : Replicate reported methods while controlling variables (e.g., solvent purity, catalyst ratios).
Advanced Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .
Case Study : A 10% yield variation was traced to incomplete esterification; optimizing ethanol stoichiometry (1.5 eq.) improved consistency .
Advanced: How can computational methods predict this compound’s reactivity or stability?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
Map Electron Density : Identify nucleophilic/electrophilic sites (e.g., amide nitrogen vs. ester carbonyl).
Simulate Degradation Pathways : Predict hydrolysis rates under acidic/basic conditions .
Thermodynamic Stability : Calculate Gibbs free energy (ΔG) for tautomers or conformers.
Example : DFT predicts the ethyl ester group’s susceptibility to base-catalyzed hydrolysis, aligning with experimental pH-dependent stability studies .
Advanced: What challenges arise in scaling up synthesis from lab to pilot scale?
Methodological Answer:
Key challenges include:
Reaction Optimization : Transitioning from batch to continuous flow reactors to manage exothermic esterification .
Purification at Scale : Implementing centrifugal partition chromatography (CPC) for high-purity isolation .
Byproduct Management : Analyzing side products (e.g., diethyl ether derivatives) via GC-MS and adjusting reagent ratios.
Scalability Data :
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Yield | 80% | 68% (initial) → 75% (optimized) |
| Purity | 98% | 95% → 97% (after CPC) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
